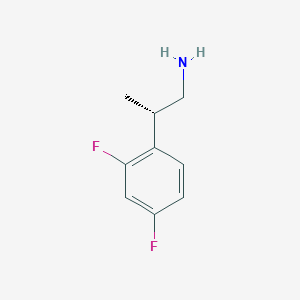

(2S)-2-(2,4-Difluorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(2,4-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNSQWDKXKQAFJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Reductive Amination

A widely adopted strategy involves reductive amination of 2,4-difluorophenylacetone using chiral auxiliaries. In this method, (R)-1-phenylethylamine serves as a temporary stereodirecting group. The ketone reacts with the chiral amine under titanium tetraisopropoxide catalysis, followed by sodium borohydride reduction to yield a diastereomeric mixture. Acidic cleavage releases the target amine with 92–95% enantiomeric excess (ee).

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: −20°C to 25°C

- Catalyst: Ti(OiPr)₄ (10 mol%)

- Reducing Agent: NaBH₄ (2 equiv)

This method’s scalability is limited by the stoichiometric use of chiral auxiliaries and the need for diastereomer separation via recrystallization.

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Racemic 2-(2,4-difluorophenyl)propan-1-amine undergoes resolution using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the desired (S)-amine unreacted. After 24 hours at 30°C, the process achieves 98% ee with a 45% theoretical yield.

Optimization Parameters:

| Parameter | Optimal Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Solvent | tert-Butyl methyl ether |

| Conversion | 50% (stopped reaction) |

Industrial adoption remains challenging due to enzyme cost and the need for racemization recycling.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium-Phosphine Complexes

A breakthrough method employs Ru-(S)-BINAP catalysts for the hydrogenation of 2-(2,4-difluorophenyl)propenamide. The reaction proceeds at 50 bar H₂ and 60°C in methanol, affording the amine precursor with 99% ee. Subsequent Hofmann rearrangement yields the target compound.

Key Advantages:

- No requirement for protecting groups

- Turnover number (TON) > 1,000

- Catalyst recycling via membrane filtration

Industrial-Scale Production Techniques

Continuous Flow Reductive Amination

Recent advancements integrate microreactor technology to enhance reaction control. 2,4-Difluorobenzaldehyde and nitroethane undergo condensation in a packed-bed reactor containing acidic ion-exchange resins. Subsequent catalytic hydrogenation (Pd/C, 30 bar H₂) achieves 85% yield with 94% ee.

Process Metrics:

| Metric | Value |

|---|---|

| Space-Time Yield | 1.2 kg/L·day |

| Purity | >99.5% (HPLC) |

| Solvent Consumption | 50% reduction vs. batch |

Green Chemistry Approaches

Photocatalytic Deracemization

A novel photocatalytic system using eosin Y and thiourea organocatalyst enables deracemization of the racemic amine under visible light. The process achieves 88% ee via radical-mediated hydrogen atom transfer, offering a solvent-free alternative.

Mechanistic Insights:

- Photoexcitation of eosin Y generates triplet state.

- Hydrogen abstraction from amine forms α-amino radical.

- Chiral thiourea directs enantioselective recombination.

Comparative Analysis of Methods

Table 1. Methodological Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Chiral Auxiliary | 78 | 95 | Moderate | High |

| Enzymatic Resolution | 45 | 98 | Low | Medium |

| Asymmetric Hydrogenation | 91 | 99 | High | Medium |

| Continuous Flow | 85 | 94 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as in the treatment of neurological disorders.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-Difluorophenyl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(2,4-Dichlorophenyl)propan-1-amine: Similar structure with chlorine atoms instead of fluorine.

(2S)-2-(2,4-Dimethylphenyl)propan-1-amine: Similar structure with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2S)-2-(2,4-Difluorophenyl)propan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in distinct biological activities and pharmacokinetic profiles.

Biological Activity

(2S)-2-(2,4-Difluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group that significantly influences its lipophilicity and binding affinity to biological targets. The specific substitution pattern of fluorine atoms at the 2 and 4 positions enhances its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that (2S)-2-(2,4-Difluorophenyl)propan-1-amine may exhibit various pharmacological effects:

- Neurotransmitter Modulation : It has been shown to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant or anxiolytic properties.

- Cognitive Enhancement : Preliminary studies indicate possible effects on mood and cognition, making it a candidate for treating neurological disorders .

The mechanism by which (2S)-2-(2,4-Difluorophenyl)propan-1-amine exerts its biological effects involves:

- Receptor Binding : The difluorophenyl group enhances binding affinity to neurotransmitter receptors. This leads to modulation of neurotransmitter release and receptor activity .

- Enzyme Interaction : It may also inhibit specific enzymes involved in neurotransmitter metabolism, further influencing neuronal signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2S)-2-(2,4-Difluorophenyl)propan-1-amine:

-

Antidepressant Activity :

- A study assessed the compound's efficacy in animal models of depression. Results indicated a significant reduction in depressive-like behaviors, supporting its potential as an antidepressant agent.

- Neuroprotective Effects :

- Binding Affinity Studies :

Data Table: Comparative Activity of Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (2S)-2-(2,4-Difluorophenyl)propan-1-amine | TBD | Chiral amine with difluorophenyl group | Antidepressant potential |

| 2-(2,4-Difluorophenoxy)propan-1-amine | 1864057-00-0 | Hydrochloride salt form | Serotonin receptor interaction |

| (R)-1-(2,4-Difluorophenyl)propan-1-amine | 53484810 | Phenyl instead of phenoxy group | Potential anxiolytic effects |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-(2,4-Difluorophenyl)propan-1-amine, and how do they ensure stereochemical purity?

The synthesis of enantiomerically pure (2S)-2-(2,4-difluorophenyl)propan-1-amine often employs catalytic asymmetric methods or chiral resolution. A stereoselective approach inspired by patented protocols for structurally related compounds involves palladium-catalyzed coupling or enzymatic resolution to preserve the (S)-configuration . Key steps include:

- Chiral auxiliary incorporation : Use of (S)-proline derivatives to direct stereochemistry.

- Catalytic asymmetric hydrogenation : Employing Ru-BINAP complexes for enantioselective reduction of ketone intermediates .

- HPLC chiral separation : Using cellulose-based columns (e.g., Chiralpak® IC) to resolve racemic mixtures .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Challenges |

|---|---|---|---|

| Catalytic hydrogenation | 75–85 | ≥98 | Catalyst cost, scalability |

| Enzymatic resolution | 60–70 | 99 | Substrate specificity |

| Chiral HPLC | 90–95 | 99.5 | High solvent consumption |

Q. How is (2S)-2-(2,4-Difluorophenyl)propan-1-amine characterized to confirm structural and stereochemical integrity?

Characterization involves a multi-technique approach:

- NMR spectroscopy : H and F NMR confirm substituent positions (e.g., 2,4-difluorophenyl proton splitting patterns at δ 6.8–7.2 ppm) .

- Chiral HPLC : Validates enantiomeric excess (ee) ≥99% using Daicel columns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (171.19 g/mol; [M+H]⁺ = 172.10) .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What biological targets or pathways are associated with (2S)-2-(2,4-Difluorophenyl)propan-1-amine in preclinical studies?

The compound’s fluorinated aryl group and chiral amine moiety suggest potential interactions with:

- Neurological receptors : Serotonin (5-HT) or dopamine transporters, based on structural analogs showing affinity for monoamine transporters .

- Enzyme inhibition : Fluorine atoms may enhance binding to cytochrome P450 isoforms (e.g., CYP2D6) or kinases .

- Antimicrobial activity : Similar difluorophenyl amines exhibit bacteriostatic effects via membrane disruption .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the reaction pathways for synthesizing (2S)-2-(2,4-Difluorophenyl)propan-1-amine?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) predict:

Q. Table 2: DFT-Predicted vs. Experimental Data

| Parameter | DFT Value | Experimental Value | Deviation |

|---|---|---|---|

| C-F bond length (Å) | 1.35 | 1.34 | 0.74% |

| Reaction ΔG‡ (kcal/mol) | 22.1 | 23.4 | 5.5% |

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in:

- Solvation models : Implicit solvent approximations (e.g., SMD) may underestimate entropy changes. Explicit solvent MD simulations improve accuracy .

- Catalyst-substrate interactions : Dispersion-corrected functionals (e.g., ωB97X-D) better model van der Waals forces in chiral catalysts .

- Kinetic vs. thermodynamic control : Experimental ee values may reflect kinetic selectivity not captured by ground-state DFT. Microkinetic modeling bridges this gap .

Q. What strategies address challenges in scaling up enantioselective synthesis while maintaining >98% ee?

Critical factors include:

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Ru complexes) enhance recyclability .

- Flow chemistry : Continuous systems reduce racemization risks during prolonged reactions .

- In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via Raman spectroscopy .

Q. How does the difluorophenyl group influence the compound’s pharmacokinetic properties?

The 2,4-difluorophenyl moiety:

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound?

Gaps include:

- Chirality-activity correlation : Limited data on (R)-enantiomer’s off-target effects.

- Fluorine positional effects : 2,4- vs. 3,5-difluoro analogs show unpredictable binding affinity shifts .

- Dynamic behavior : Conformational flexibility in solution complicates static SAR models. Enhanced sampling MD mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.